N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine
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Overview
Description
N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine is a chemical compound that features a benzimidazole ring attached to a methanimine group, which is further connected to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 3-nitrobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1H-Benzimidazol-2-yl)-1-(3-aminophenyl)methanimine.
Scientific Research Applications
N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to various enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group may also play a role in the compound’s biological activity by participating in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile
- 2-(1H-Benzimidazol-2-yl)-3-{2-hydroxy-3-nitrophenyl}acrylonitrile
- 2-(1H-Benzimidazol-2-yl)-3-{4-(diethylamino)-3-nitrophenyl}acrylonitrile
Uniqueness
N-(1H-Benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine is unique due to its specific structural configuration, which allows for distinct interactions with biological targets and chemical reagents. Its combination of a benzimidazole ring and a nitrophenyl group provides a versatile platform for various applications in research and industry.
Properties
CAS No. |
76061-09-1 |
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Molecular Formula |
C14H10N4O2 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H10N4O2/c19-18(20)11-5-3-4-10(8-11)9-15-14-16-12-6-1-2-7-13(12)17-14/h1-9H,(H,16,17) |
InChI Key |
VYYONVIMXUTDEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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